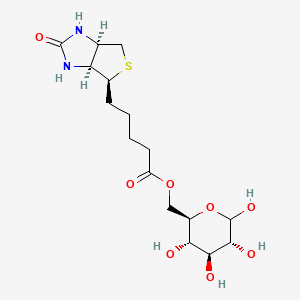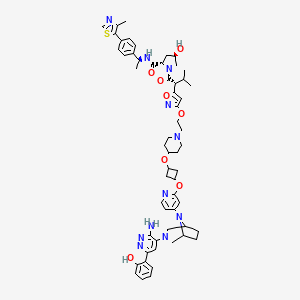
PROTAC BRM degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRM degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade BRM (SMARCA2) and BRG1 (SMARCA4) proteins. These proteins are part of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. This compound has shown potential in targeting and degrading these proteins, making it a valuable tool in scientific research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRM degrader-1 involves the creation of a heterobifunctional molecule that links a ligand for the target protein (BRM) to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can specifically bind to the BRM protein.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used in the purification and characterization of PROTAC compounds .
化学反应分析
Types of Reactions
PROTAC BRM degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions are involved in the synthesis of the ligands and the attachment of the linker.
Oxidation and Reduction Reactions: These reactions may be involved in the modification of functional groups on the ligands or linker.
Coupling Reactions: These reactions are used to connect the ligands to the linker.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
N,N’-Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
Dimethylformamide (DMF): Used as a solvent.
Triethylamine (TEA): Used as a base.
Palladium catalysts: Used for certain coupling reactions.
Major Products Formed
The major product formed from these reactions is the final this compound molecule, which consists of the target protein ligand, the E3 ligase ligand, and the linker .
科学研究应用
PROTAC BRM degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of BRM and BRG1 proteins.
Biology: Used to investigate the role of BRM and BRG1 in chromatin remodeling and gene expression.
Medicine: Potential therapeutic applications in cancer treatment, particularly in cancers with mutations in BRG1.
作用机制
PROTAC BRM degrader-1 exerts its effects by inducing the degradation of BRM and BRG1 proteins through the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein (BRM or BRG1) and an E3 ubiquitin ligase (such as VHL). This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The degradation of BRM and BRG1 disrupts the function of the SWI/SNF chromatin remodeling complex, leading to changes in gene expression .
相似化合物的比较
Similar Compounds
PROTAC BRD4 degrader-1: Targets and degrades BRD4, a member of the BET family of proteins.
PROTAC B-Raf degrader-1: Targets and degrades B-Raf, a kinase involved in cell signaling.
PROTAC CDK degrader-1: Targets and degrades cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Uniqueness of PROTAC BRM degrader-1
This compound is unique in its ability to selectively degrade BRM and BRG1 proteins, which are critical components of the SWI/SNF chromatin remodeling complex. This selectivity allows for targeted modulation of gene expression and provides a valuable tool for studying the role of these proteins in various biological processes and diseases .
属性
分子式 |
C57H69N11O8S |
|---|---|
分子量 |
1068.3 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2R)-2-[3-[2-[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H69N11O8S/c1-33(2)53(57(72)67-31-41(69)24-48(67)56(71)61-34(3)36-9-11-37(12-10-36)54-35(4)60-32-77-54)50-28-52(64-76-50)73-22-21-65-19-16-42(17-20-65)74-43-25-44(26-43)75-51-23-38(15-18-59-51)68-39-13-14-40(68)30-66(29-39)47-27-46(62-63-55(47)58)45-7-5-6-8-49(45)70/h5-12,15,18,23,27-28,32-34,39-44,48,53,69-70H,13-14,16-17,19-22,24-26,29-31H2,1-4H3,(H2,58,63)(H,61,71)/t34-,39?,40?,41+,43?,44?,48-,53+/m0/s1 |
InChI 键 |
MOMWKZXTQZEWBK-CGYNUHHGSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


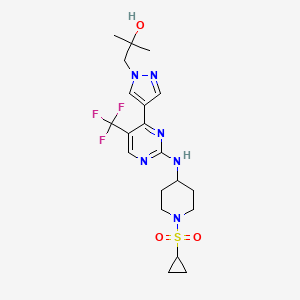
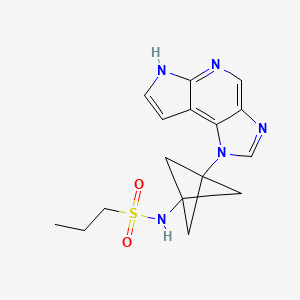
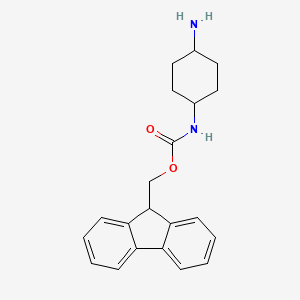
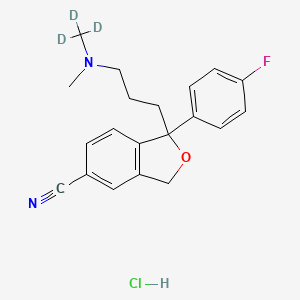
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
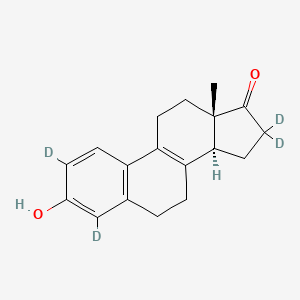

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)
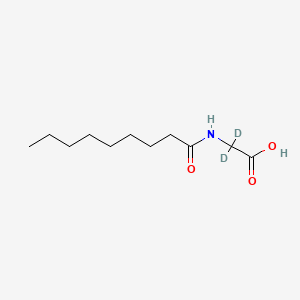

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)
